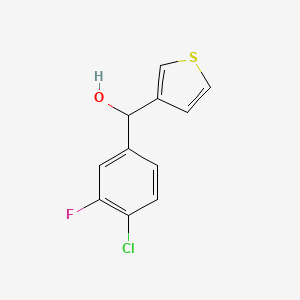

4-Chloro-3-fluorophenyl-(3-thienyl)methanol

Description

4-Chloro-3-fluorophenyl-(3-thienyl)methanol is a bifunctional aromatic alcohol featuring a chlorinated fluorophenyl ring and a 3-thienyl moiety. The compound’s structural uniqueness arises from the combination of halogenated aromatic systems (chlorine and fluorine) and the sulfur-containing thiophene ring. These groups confer distinct electronic, steric, and solubility properties, making it a candidate for applications in medicinal chemistry, particularly in anticancer and anti-inflammatory drug discovery.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCJOGOKKBZSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CSC=C2)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233520 | |

| Record name | 3-Thiophenemethanol, α-(4-chloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443351-03-8 | |

| Record name | 3-Thiophenemethanol, α-(4-chloro-3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenemethanol, α-(4-chloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl-(3-thienyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzaldehyde and 3-thiophenemethanol.

Reaction Conditions: A common method involves the use of a Grignard reagent, where 3-thiophenemethanol is converted into its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-chloro-3-fluorobenzaldehyde to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the halogens.

Major Products

Oxidation: The major products include 4-chloro-3-fluorophenyl-(3-thienyl)ketone.

Reduction: The major products include 4-chloro-3-fluorophenyl-(3-thienyl)methane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-Chloro-3-fluorophenyl-(3-thienyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-Chloro-3-fluorophenyl-(3-thienyl)methanol with related compounds:

*LogP values estimated using fragment-based methods.

Key Observations:

- Thienyl Position: The 3-thienyl group in this compound and di(3-thienyl)methanol likely contributes to π-π stacking interactions with biological targets, as seen in their anticancer activity . In contrast, 2-thienyl derivatives exhibit different enantioselectivity in catalytic reactions, suggesting position-dependent electronic effects .

Anticancer Activity:

- Di(3-thienyl)methanol: Demonstrated potent activity against T98G brain cancer cells (IC₅₀ ~20 µg/mL) with minimal cytotoxicity in normal HEK cells . The methanol group enhances polarity, possibly improving target selectivity.

- Chalcone Derivatives : A 3-thienyl-substituted chalcone (compound 3h) showed IC₅₀ = 18.67 µM against MCF-7 cells, attributed to interactions with tubulin or DNA .

Selectivity and Toxicity:

Critical Analysis of Substituent Effects

- Chloro vs.

- Thienyl vs. Pyridyl/Furyl : 3-Thienyl groups outperform 3-pyridyl or furyl analogs in TLR4 activation, suggesting sulfur’s role in hydrophobic interactions .

Biological Activity

4-Chloro-3-fluorophenyl-(3-thienyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H8ClFOS

- Molecular Weight : 232.68 g/mol

This compound features a chloro and a fluorine substituent on the phenyl ring, which may influence its biological interactions.

The mechanism of action for this compound is not extensively documented in current literature. However, similar compounds suggest that its effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine may enhance binding affinity to these targets, potentially leading to altered biochemical pathways and cellular responses.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thienyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MCF-7 (Breast) | 0.4 - 2.2 |

| 2,4,6,7-Tetrasubstituted-2H-pyrazoles | MV4-11 (Leukemia) | TBD |

Note: TBD indicates that specific IC50 values for this compound are still to be determined through ongoing studies.

Anti-inflammatory Activity

Anti-inflammatory properties have been observed in similar thienyl compounds. For example, studies on TRPA1 antagonists indicate that compounds targeting this receptor can significantly reduce nocifensive behaviors in animal models. While specific data on this compound is limited, its structural similarity to known anti-inflammatory agents suggests potential efficacy in this area.

Case Studies

- In Vivo Studies : In a study exploring TRPA1 antagonists, compounds exhibiting structural similarities to this compound were shown to reduce pain responses in rodent models. This suggests that further investigation into this compound's analgesic properties could yield promising results.

- Cell Line Studies : A recent screening of various thienyl derivatives against human cancer cell lines indicated a trend where modifications to the thienyl group impacted cytotoxicity levels. This highlights the importance of structural variations in determining biological activity.

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-3-fluorophenyl-(3-thienyl)methanol?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the phenyl and thienyl moieties. A common approach includes:

- Fluorination/Chlorination : Introducing fluorine and chlorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Cl₂ or F₂ gas with Lewis acid catalysts).

- Grignard or Organometallic Coupling : Reacting 3-thienylmagnesium bromide with a pre-functionalized 4-chloro-3-fluorobenzaldehyde derivative, followed by reduction (e.g., NaBH₄) to yield the methanol group .

- Monitoring : Reaction progress is tracked via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR/FT-IR : Confirm functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹ in IR; aromatic protons in ¹H NMR at δ 6.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₇ClFOS⁺).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for structure refinement and ORTEP-3 for visualization. Disorder in the thienyl or chloro-fluorophenyl groups may require iterative refinement .

Basic: How should researchers assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition points.

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.

- Storage : Store in amber vials under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation or hydrolysis. Methanol is a preferred solvent for stock solutions due to its stabilizing properties .

Basic: What analytical methods ensure purity for research applications?

Methodological Answer:

- HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients (HPLC) or DB-5 columns (GC-MS) for purity ≥98%.

- Elemental Analysis : Validate C/H/N/S composition within ±0.4% of theoretical values.

- Melting Point : Compare observed mp with literature (e.g., 77–82°C for analogous compounds) to detect impurities .

Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange) with 6-311++G(d,p) basis sets balance accuracy and computational cost .

- Properties Calculated : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict nucleophilic/electrophilic sites.

- Validation : Compare computed IR/NMR spectra with experimental data; deviations >5% may indicate the need for solvent corrections (e.g., PCM model) .

Advanced: What challenges arise in resolving crystallographic disorder in this compound?

Methodological Answer:

- Disorder Handling : In SHELXL, split atoms over multiple positions with occupancy refinement. For example, thienyl ring disorder may require PART instructions and restraints (e.g., SIMU/DELU) .

- Validation : Check R-factor convergence (target: <5%) and residual electron density (<0.5 eÅ⁻³). Use PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can substituent effects on reaction mechanisms be systematically studied?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediates in reactions (e.g., oxidation of the methanol group).

- Isotopic Labeling : Introduce ²H or ¹³C at reactive sites (e.g., -OH) to trace mechanistic pathways via isotope effects .

- Computational Mapping : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to visualize transition states and energy barriers .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Design : The chloro-fluorophenyl group enhances lipid solubility and target binding, while the thienyl moiety modulates electron density for kinase inhibition.

- SAR Studies : Synthesize derivatives (e.g., replacing -OH with esters) and test against cancer cell lines (e.g., MTT assays). Correlate activity with computed logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.